molecular formula C15H17ClN2OS2 B2727447 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide CAS No. 954094-58-7

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide

Cat. No.: B2727447
CAS No.: 954094-58-7
M. Wt: 340.88
InChI Key: YYQFDVVWQBAORG-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Future Directions

The future research on “2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide” and similar thiazole derivatives could focus on exploring their potential biological activities and developing them into effective therapeutic agents . Further studies could also aim to elucidate their synthesis processes, chemical reactions, mechanisms of action, and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide typically involves the reaction of 4-chlorobenzyl chloride with thioacetamide to form the thiazole ring. This intermediate is then reacted with N-propylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Mechanism of Action

The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: Known for its antimicrobial and anticancer properties.

    4-chlorobenzylthio derivatives: Explored for their antifungal and antibacterial activities.

Uniqueness

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQFDVVWQBAORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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